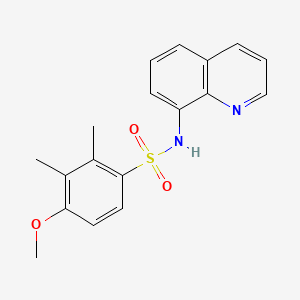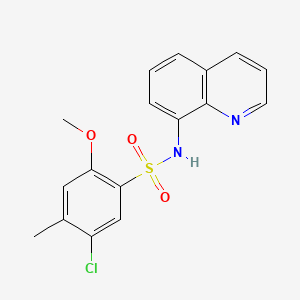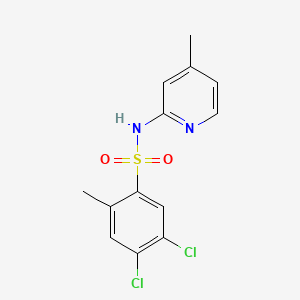![molecular formula C23H13BrN4O5 B13371371 (5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B13371371.png)
(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[de]isoquinoline core with a bromine substituent and a pyrimidinetrione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps. One common approach starts with the bromination of 1,3-dioxo-1H-benzo[de]isoquinoline to introduce the bromine substituent. This intermediate is then reacted with ethylenediamine or hydrazine to introduce the amino group . The final step involves the condensation of this intermediate with a pyrimidinetrione derivative under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine substituent can be replaced by other nucleophiles under suitable conditions.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethylenediamine, hydrazine, and various aldehydes and ketones . Reaction conditions typically involve the use of solvents like benzene and petroleum ether, and the reactions are often carried out under reflux .
Major Products
The major products formed from the reactions of this compound include imines, amines, thioureas, and hydrazones .
科学的研究の応用
5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
作用機序
The mechanism of action of 5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can act as a chemosensor by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes . These processes are influenced by the structure of the compound and the presence of specific functional groups .
類似化合物との比較
Similar Compounds
- 6-Bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione
- 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives
- 2-Butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-diazonium
Uniqueness
What sets 5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
特性
分子式 |
C23H13BrN4O5 |
|---|---|
分子量 |
505.3 g/mol |
IUPAC名 |
6-bromo-2-[(E)-(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H13BrN4O5/c24-17-10-9-15-18-13(17)7-4-8-14(18)21(31)28(22(15)32)25-11-16-19(29)26-23(33)27(20(16)30)12-5-2-1-3-6-12/h1-11,30H,(H,26,29,33)/b25-11+ |
InChIキー |
ZSXPLQXOZJKWHD-OPEKNORGSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=N/N3C(=O)C4=C5C(=C(C=C4)Br)C=CC=C5C3=O)O |
正規SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NN3C(=O)C4=C5C(=C(C=C4)Br)C=CC=C5C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13371290.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371297.png)
![2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13371303.png)


![3-[(Benzylsulfanyl)methyl]-6-[2-(3,4-dimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371325.png)
![2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13371331.png)
![2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide](/img/structure/B13371350.png)
![6-(2,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371358.png)

![2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether](/img/structure/B13371378.png)
![6-(1-Adamantyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371385.png)
![6-(2-Methoxyethyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,7-dihydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidine-5,8-dione](/img/structure/B13371389.png)
![1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B13371396.png)
